3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one typically involves the reaction of a triazole derivative with a suitable precursor. One common method involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with 1,3-diphenylprop-2-en-1-one under acidic conditions. The reaction is usually carried out in the presence of ortho-phosphoric acid, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 1,3-Diphenylprop-2-en-1-one
- Other triazole derivatives
Uniqueness
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is unique due to its specific combination of a triazole ring and a diphenylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126335-01-1 |
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Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H14N4OS/c18-21-12-19-20-17(21)23-16(14-9-5-2-6-10-14)11-15(22)13-7-3-1-4-8-13/h1-12H,18H2 |
InChI Key |
HMFVKNGXZSIGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)SC3=NN=CN3N |
Origin of Product |
United States |
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